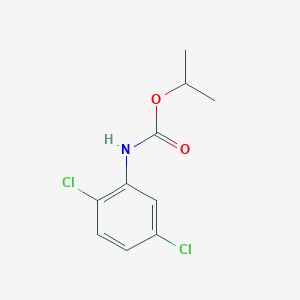

Isopropyl N-(2,5-dichlorophenyl)carbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and Applications

Carbamates are a class of organic compounds that are formally derived from carbamic acid (NH₂COOH) and feature the characteristic carbamate ester functional group with the general structure R₂NC(O)OR'. wikipedia.org This functional group can be considered a hybrid of an amide and an ester, which imparts a unique chemical stability and reactivity. nih.gov The properties of carbamates can be readily modified by altering the substituents at the nitrogen and oxygen atoms, making them highly versatile. nih.gov

The applications of carbamates are extensive and diverse. In polymer chemistry, the carbamate linkage is the fundamental repeating unit in polyurethanes, a major class of plastics used in foams, elastomers, and solids. wikipedia.orgbionity.com In agriculture, numerous carbamate derivatives were developed as pesticides, including insecticides, herbicides, and fungicides, starting in the 1950s. nih.govcnagrochem.com These compounds often function by inhibiting enzymes, such as acetylcholinesterase in insects. cnagrochem.comdelaware.gov Furthermore, carbamates are prevalent in pharmaceuticals. For instance, drugs like neostigmine (B1678181) and rivastigmine (B141) are carbamate-based cholinesterase inhibitors used in medicine. wikipedia.orgbionity.com The carbamate group is also employed as a "prodrug" to protect active substances and improve their stability. nih.gov

Substituted phenylcarbamates are a specific subgroup where an aryl (phenyl) group, bearing various substituents, is attached to the nitrogen atom of the carbamate moiety. The nature and position of these substituents on the phenyl ring significantly influence the molecule's electronic properties, steric hindrance, and biological activity. This allows for fine-tuning of the compound's characteristics for specific research applications. nih.gov

Historical Perspective of Carbamate-Based Research Compounds

The history of carbamates begins with the study of naturally occurring compounds. In 1864, the alkaloid physostigmine (B191203) was isolated from the Calabar bean (Physostigma venenosum). nih.govmhmedical.com Physostigmine, a methyl carbamate ester, was initially used to treat glaucoma and its discovery spurred research into the biological effects of the carbamate functional group. nih.govmhmedical.com

The transition to synthetic carbamates for broader applications occurred in the 20th century. In the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of carbamates as fungicides. mhmedical.com The first major commercial success in the agrochemical sector was the registration of carbaryl (B1668338) as an insecticide in the United States in 1959. nih.gov This marked the beginning of large-scale production and use of synthetic carbamate pesticides. inchem.org Research during this period focused on creating a wide variety of carbamate structures to find compounds with high efficacy and selectivity for pest control. cnagrochem.combritannica.com This extensive research has led to the synthesis of more than 50 different carbamate pesticides. inchem.org

Scope and Research Significance of Isopropyl N-(2,5-dichlorophenyl)carbamate

This compound is a specific substituted phenylcarbamate that has found a niche in specialized chemical research. Its structure features a dichlorinated phenyl ring attached to the carbamate nitrogen and an isopropyl group forming the ester.

| Property | Data |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ uni.lu |

| Molecular Weight | 248.11 g/mol |

| IUPAC Name | propan-2-yl N-(2,5-dichlorophenyl)carbamate uni.lu |

| CAS Number | 2150-26-7 |

The research significance of this compound is closely linked to the broader field of dichlorophenylcarbamates. For example, cellulose (B213188) substituted with 3,5-dichlorophenylcarbamate is a highly effective chiral selector used in high-performance liquid chromatography (HPLC) to separate enantiomers. nih.govnih.govnih.gov These chiral stationary phases (CSPs) are crucial tools in pharmaceutical development and stereoselective synthesis. While this compound itself is not the chiral polymer, it serves as a model compound and a synthetic precursor in the development and study of related materials. Its defined structure allows researchers to investigate the specific interactions and recognition mechanisms that underpin the chiral separation capabilities of more complex dichlorophenylcarbamate systems. It is often supplied to researchers as a unique chemical for early-discovery studies.

Structure

3D Structure

Properties

CAS No. |

2150-26-7 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

propan-2-yl N-(2,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

JNQVFBWQRGWFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isopropyl N 2,5 Dichlorophenyl Carbamate

Established Synthetic Routes for Phenylcarbamates

Traditional methods for synthesizing phenylcarbamates, including Isopropyl N-(2,5-dichlorophenyl)carbamate, have been well-documented and are widely practiced in chemical synthesis. These routes typically involve the reaction of haloformates with anilines, the use of isocyanate intermediates, or carbamoylation strategies.

Reaction of Isopropyl Haloformates with Dichloroanilines

A direct and established method for the synthesis of this compound involves the reaction of an isopropyl haloformate, typically isopropyl chloroformate, with 2,5-dichloroaniline (B50420). google.com This reaction is generally carried out in the presence of a hydrogen halide acceptor to neutralize the acidic byproduct. google.com

The process can be initiated by creating a liquid mixture containing 2,5-dichloroaniline, often dissolved in an inert organic solvent like benzene (B151609) and mixed with water and a base such as sodium bicarbonate. google.com Isopropyl chloroformate is then added to this cooled mixture, maintaining a temperature between 5°C and 10°C. google.com The reaction is agitated for several hours to ensure completion. Following the reaction, the mixture is acidified, and the organic layer containing the product is separated, washed, and dried. google.com The final product, this compound, can be obtained after removing the solvent and can be further purified by recrystallization from a suitable solvent like ethyl alcohol. google.com

Table 1: Reaction Parameters for the Synthesis of this compound via the Haloformate Route google.com

| Parameter | Value |

| Reactants | 2,5-dichloroaniline, Isopropyl chloroformate |

| Solvent | Benzene, Water |

| Base | Sodium Bicarbonate |

| Temperature | 5°C - 10°C |

| Purification | Recrystallization from Ethyl Alcohol |

Approaches Utilizing Isocyanate Intermediates

The synthesis of N-aryl carbamates frequently proceeds through the formation of an isocyanate intermediate. mit.edunih.govnih.gov These reactive species can then be trapped by an alcohol, in this case, isopropanol, to yield the desired carbamate (B1207046).

One modern approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) to generate the aryl isocyanate in situ. mit.edu This isocyanate is then reacted with an alcohol to form the carbamate. mit.edu This method offers a broad substrate scope and can be applied to the synthesis of various N-aryl carbamates. mit.edu

Another strategy for generating isocyanate intermediates is through a metal-free process. For instance, a carbamic acid intermediate, formed from the reaction of an arylamine with carbon dioxide in the presence of a base like DBU, can be dehydrated to produce the corresponding isocyanate. nih.gov This isocyanate can then be trapped by an alcohol to yield the carbamate. nih.gov The basic hydrolysis of phenylcarbamates from primary amines can also proceed through an E1cb-type mechanism involving the in situ formation of an isocyanate intermediate. nih.gov

Table 2: Comparison of Isocyanate-Based Synthetic Approaches for N-Aryl Carbamates

| Approach | Key Features | Reference |

| Palladium-Catalyzed Cross-Coupling | Utilizes aryl chlorides/triflates and sodium cyanate; broad substrate scope. | mit.edu |

| Metal-Free Dehydration of Carbamic Acid | Involves reaction of arylamine with CO2 and a base, followed by dehydration. | nih.gov |

| Basic Hydrolysis of Phenylcarbamates | Proceeds via an E1cb mechanism with in situ isocyanate formation. | nih.gov |

Carbamoylation and Transcarbamoylation Strategies

Carbamoylation and transcarbamoylation reactions provide alternative pathways to phenylcarbamates. Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from one molecule to another. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can produce the corresponding carbamates in good yields. organic-chemistry.org

More recently, base-catalyzed transcarbamoylation has been explored for the recycling of polyurethanes, demonstrating the reactivity of carbamates in these exchange reactions. acs.org This process can be used to synthesize new polyurethanes and highlights the potential of transcarbamoylation for the synthesis of individual carbamate molecules under mild conditions. acs.org Methyl carbamate has also been identified as an economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions, showing broad functional group tolerance. organic-chemistry.org

Advanced and Green Chemistry Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable feedstocks.

Metal-Free Carbamate Synthesis

The development of metal-free synthetic routes is a key area of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. A notable metal-free method for the synthesis of N-aryl carbamates involves the chemo- and site-selective reaction of cyclic organic carbonates with aromatic amines. scispace.comnih.gov This reaction proceeds under very mild conditions using an organocatalyst such as TBD (triazabicyclodecene). scispace.comnih.gov This approach offers a sustainable pathway to a wide variety of N-aryl carbamates in good to excellent yields. scispace.comnih.gov The reaction is believed to proceed through a proton-relay mechanism facilitated by the guanidine (B92328) base catalyst. nih.gov

Carbon Dioxide Capture and Utilization in Carbamate Formation

The use of carbon dioxide (CO2) as a C1 feedstock for chemical synthesis is a highly attractive green chemistry strategy, as it utilizes a renewable and abundant waste product. researchgate.net Various methods have been developed for the synthesis of carbamates from CO2, amines, and alcohols. researchgate.net

These reactions are often facilitated by basic catalysts and can proceed under relatively mild conditions. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI can efficiently produce carbamates. organic-chemistry.org Another innovative approach uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates. organic-chemistry.org This system is notable for not requiring metal complex catalysts or additives. organic-chemistry.org The enantioselective synthesis of cyclic carbamates from dialkyl amines by CO2 capture has also been demonstrated, showcasing the potential for stereocontrolled synthesis using this green feedstock. nih.gov

Table 3: Overview of Green Synthesis Approaches for N-Aryl Carbamates

| Approach | Key Features | Catalyst/Reagent | Reference |

| Metal-Free Synthesis | Reaction of cyclic carbonates and aromatic amines under mild conditions. | TBD (triazabicyclodecene) | scispace.comnih.gov |

| CO2 Utilization | Three-component coupling of amines, CO2, and halides. | Cesium carbonate, TBAI | organic-chemistry.org |

| CO2 Utilization | Direct conversion of low-concentration CO2 with amines. | Si(OMe)4, DBU | organic-chemistry.org |

| CO2 Utilization | Enantioselective synthesis of cyclic carbamates. | Bifunctional organocatalyst | nih.gov |

Chemo-Enzymatic Synthesis of Related Carbamates

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a sustainable and highly selective alternative for constructing complex molecules. nih.gov For N-aryl carbamates, this approach leverages the high specificity of enzymes to overcome challenges associated with chemoselectivity and mild reaction conditions.

Recent research has highlighted the promiscuous aminolysis activity of esterases for the synthesis of carbamates in aqueous media. researchgate.netresearchgate.netnih.gov The esterase from Pyrobaculum calidifontis VA1 (PestE), for instance, has been effectively used to catalyze carbamate formation from a variety of amines and organic carbonates. researchgate.netnih.gov This biocatalytic method allows for the efficient conversion of aniline (B41778) derivatives and other amines into their corresponding carbamates in bulk water, often with high yields. researchgate.netnih.gov The process involves the enzyme-mediated reaction between an amine acceptor and a carbonate donor, such as diallyl or dibenzyl carbonate. researchgate.net This strategy provides a greener alternative to conventional methods that often require hazardous reagents.

The table below summarizes the enzymatic synthesis of various carbamates using the PestE biocatalyst, demonstrating the broad applicability of this method for creating analogs of N-aryl carbamates. researchgate.net

Lipases are another class of enzymes widely employed in chemo-enzymatic strategies, particularly for kinetic resolutions and regioselective acylations. nih.govresearchgate.netnih.gov While direct lipase-catalyzed synthesis of the N-C(O)O bond in N-aryl carbamates from dichlorophenylamine and an isopropyl carbonate derivative is less common, lipases are instrumental in the asymmetric hydrolysis or esterification of related functional groups, enabling the synthesis of chiral precursors.

Derivatization Strategies for Structural Modification and Analog Generation

Structural modification of a parent compound like this compound is crucial for developing analogs with varied physicochemical properties. Key strategies include modifications at the carbamate nitrogen, changes to the ester moiety, and functionalization of the aromatic ring.

N-Alkylation and Ester Modifications

N-Alkylation: Introducing an alkyl group onto the nitrogen atom of the carbamate can significantly alter its biological and chemical properties. A robust method for the alkylation of aryl carbamates involves iron-catalyzed cross-coupling. nih.govnih.govorganic-chemistry.org This approach facilitates the formation of a C(sp²)-C(sp³) bond by coupling the aryl carbamate with an alkyl Grignard reagent. nih.govorganic-chemistry.orgacs.orgfigshare.com The reaction demonstrates broad substrate scope, tolerating various functional groups on both the aromatic ring and the alkylating agent. organic-chemistry.org

Key features of the iron-catalyzed N-alkylation reaction include:

Catalyst System: Typically involves an iron(II) salt, such as FeCl₂, and an N-heterocyclic carbene (NHC) ligand. organic-chemistry.org

Alkylating Agents: A wide range of primary and secondary alkyl Grignard reagents can be used. organic-chemistry.org

Reaction Conditions: The reaction is generally carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov

The table below illustrates the scope of iron-catalyzed alkylation with various aryl carbamates and Grignard reagents. nih.gov

Ester Modifications: Generating analogs by altering the isopropyl ester group can be achieved by employing different alcohols during the initial synthesis. A common synthetic route to carbamates involves the reaction of an amine with an appropriate chloroformate. rsc.orgconicet.gov.arresearchgate.netrsc.orgbutlerov.com To create analogs of this compound with different ester functionalities, one would react 2,5-dichloroaniline with various alkyl chloroformates (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate).

Alternatively, methods using carbonyl-di-imidazole (CDI) can be employed. rsc.orgconicet.gov.arresearchgate.netrsc.org In this three-step process, an alcohol is first reacted with CDI to form a carbamoyl-imidazole, which is then activated to a more reactive imidazolium (B1220033) salt before reaction with the amine to yield the desired O-alkyl carbamate. rsc.orgconicet.gov.arresearchgate.netrsc.org This method is suitable for a range of non-acidic alcohols, allowing for diverse ester groups to be incorporated. rsc.orgresearchgate.netrsc.org

Aromatic Ring Functionalization

Modifying the 2,5-dichlorophenyl ring allows for the introduction of new functional groups that can modulate the molecule's properties. The reactivity and regioselectivity of substitution on the ring are governed by the existing substituents: the two chlorine atoms and the N-isopropylcarbamate group. The chlorine atoms are deactivating but ortho-, para-directing, while the carbamate group is also deactivating and primarily meta-directing to its point of attachment.

A powerful strategy for regioselective functionalization of such aromatic systems is Directed ortho-Metalation (DoM) . unilag.edu.nguwindsor.canih.govnih.govacs.org The carbamate group, particularly an N,N-diethyl-O-carbamate, is one of the strongest directing metalation groups (DMGs). uwindsor.canih.govacs.org In the context of an N-aryl carbamate, the nitrogen atom's lone pair can direct lithiation to the ortho position (the C6 position). However, the steric hindrance and electronic effects from the chlorine at C2 would make this challenging.

A more applicable strategy for the target compound's phenyl ring would be palladium-catalyzed C-H functionalization. nih.govnih.govbeilstein-journals.orgucla.edu These methods use a directing group to guide a palladium catalyst to a specific C-H bond, enabling cross-coupling reactions. nih.govucla.edu For this compound, the carbamate's nitrogen or carbonyl oxygen could potentially direct the catalyst to the C6 position, allowing for arylation, halogenation, or other modifications. The success of such a strategy depends heavily on finding the appropriate ligand and reaction conditions to favor C-H activation over reactions at the C-Cl bonds. nih.gov Given the presence of two C-Cl bonds, which are themselves handles for cross-coupling, a chemoselective approach would be necessary to functionalize a C-H bond without disturbing the existing chlorine atoms. nih.gov

Environmental Fate and Degradation Mechanisms of Isopropyl N 2,5 Dichlorophenyl Carbamate

Photodegradation Pathways

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For many pesticides, this is a critical process that influences their persistence on plant surfaces, in soil, and in water. The photodegradation of Isopropyl N-(2,5-dichlorophenyl)carbamate can be understood by examining its kinetics, cleavage mechanisms, resulting products, and the environmental factors that affect its rate.

Direct Photolysis Kinetics and Quantum Yields in Aqueous and Non-Aqueous Media

Direct photolysis occurs when a chemical absorbs light and undergoes a reaction. The kinetics of this process are often described by first-order rate constants and half-lives, while the efficiency of the light-induced reaction is quantified by the quantum yield.

Table 1: Illustrative Photodegradation Kinetics of Related Carbamate (B1207046) Herbicides

| Compound | Medium | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Diuron (B1670789) | Aqueous (TiO₂) | Variable | - | mdpi.com |

| Chlorpropham | Aqueous | - | Variable | researchgate.net |

| Various Herbicides | Water | Pseudo-first order | 26-73 days | researchgate.net |

| Various Herbicides | Soil | Pseudo-first order | 12-40 days | researchgate.net |

This table provides examples from related compounds to illustrate typical kinetic behavior, as specific data for this compound is not available.

Photo-Induced Cleavage Mechanisms (e.g., C-O Bond Scission, Radical Formation)

The absorption of ultraviolet radiation by N-phenylcarbamate molecules can lead to the cleavage of chemical bonds. A primary mechanism in the photodegradation of these compounds is the scission of the ester linkage (C-O bond) between the carbonyl group and the isopropyl group. This cleavage can lead to the formation of carbamic acid derivatives and isopropyl radicals.

Another significant pathway involves the cleavage of the amide bond (N-C) or reactions involving the chlorinated phenyl ring. These processes can generate a variety of reactive intermediates, including phenyl radicals and other radical species. The formation of these radicals initiates a cascade of secondary reactions, leading to the formation of various degradation products. For example, the photolysis of some herbicides can lead to the formation of hydroxyl radicals from water, which can then participate in indirect degradation pathways. nih.gov

Identification of Photodegradation Products in Environmental Compartments

The identification of degradation products is crucial for understanding the complete environmental fate of a herbicide and assessing the potential toxicity of its metabolites. For this compound, photodegradation is expected to yield products resulting from the cleavage and transformation of the parent molecule.

Based on studies of analogous compounds like diuron and chlorpropham, the following types of photodegradation products can be anticipated:

2,5-dichloroaniline (B50420): Formed by the hydrolysis of the carbamate linkage.

Hydroxylated derivatives: Resulting from the substitution of a chlorine atom with a hydroxyl group on the phenyl ring. For diuron, photolysis can lead to the formation of 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea and 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea.

Dealkylated and dealkoxylated products: Arising from reactions at the isopropyl group.

Products of ring opening and further degradation: More extensive degradation can lead to the formation of smaller organic acids and eventually mineralization to CO₂, water, and inorganic ions. mdpi.com For example, the photodegradation of diuron has been shown to produce short-chain organic acids like oxalic, acetic, and formic acid. mdpi.com

Influence of Environmental Parameters on Photodegradation Rates

Several environmental factors can significantly influence the rate of photodegradation of this compound.

pH: The pH of the medium can affect the chemical form of the compound and the rates of certain photochemical reactions. For many organic pollutants, the surface charge of photocatalysts like TiO₂ is pH-dependent, which in turn affects the adsorption of the pollutant and the degradation efficiency. nih.gov Generally, the photodegradation of organic compounds can be influenced by whether the pH is acidic, neutral, or alkaline. nih.gov

Presence of Photosensitizers: Natural substances in the environment, such as humic acids and nitrate (B79036) ions, can act as photosensitizers. oup.com These molecules absorb light and transfer the energy to the herbicide, accelerating its degradation (indirect photolysis). Conversely, they can also act as light screens, reducing the amount of light available for direct photolysis. researchgate.net The presence of photocatalysts like titanium dioxide (TiO₂) can also significantly enhance the degradation rate. researchgate.netresearchgate.net

Light Intensity and Wavelength: The rate of photodegradation is directly related to the intensity and wavelength of the incident light. Higher light intensity generally leads to faster degradation. The effectiveness of different wavelengths depends on the absorption spectrum of the herbicide.

Microbial Degradation and Bioremediation Potential

Microbial degradation is a key process in the dissipation of herbicides from soil and water environments. A diverse range of microorganisms have evolved enzymatic machinery to break down complex organic molecules, including chlorinated aromatic compounds.

Isolation and Characterization of Microorganisms Involved in Carbamate Degradation

While specific microorganisms capable of degrading this compound have not been extensively documented, studies on other chlorinated carbamates have identified several bacterial genera with this capability. These microorganisms are typically isolated from contaminated soils and water through enrichment culture techniques, where the herbicide is provided as the sole source of carbon and energy.

Arthrobacter sp.: Strains of Arthrobacter have been shown to degrade chlorinated aromatic compounds. nih.gov For example, Arthrobacter chlorophenolicus A6 is known to degrade 4-chlorophenol. ufz.de

Achromobacter sp.: Various species of Achromobacter have been isolated for their ability to degrade chlorinated herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnahs.org.ng Achromobacter spanius has also been implicated in the degradation of other pesticides. nih.gov

Pseudomonas sp.: This genus is well-known for its metabolic versatility and its ability to degrade a wide range of organic pollutants, including chloroaromatic compounds. nih.govnih.gov

Bacillus sp.: Bacillus licheniformis NKC-1 has been isolated and shown to degrade chlorpropham, a related N-phenylcarbamate herbicide. nih.govresearchgate.net

The initial step in the microbial degradation of N-phenylcarbamates is often the hydrolysis of the carbamate bond by a hydrolase enzyme, releasing the corresponding chlorinated aniline (B41778). nih.govnih.gov This is then followed by further degradation of the aromatic ring, often involving dioxygenase enzymes that incorporate oxygen atoms into the ring, leading to ring cleavage and eventual mineralization. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diuron |

| 1-(3,4-dichlorophenyl)-3-methylurea |

| 1-(3,4-dichlorophenyl)urea |

| 2,5-dichloroaniline |

| 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea |

| 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea |

| 3-chloroaniline (B41212) |

| 3,4-dichloroaniline |

| 4-chlorocatechol |

| 4-chlorophenol |

| Acetic acid |

| Aniline |

| Carbon dioxide |

| Chlorpropham |

| Formic acid |

| Isopropyl N-(3-chlorophenyl) carbamate |

| Oxalic acid |

| Titanium dioxide |

| 2,4-dichlorophenoxyacetic acid |

Enzymatic Hydrolysis Pathways and Amidase Activity

The primary enzymatic pathway for the degradation of phenylcarbamate herbicides in soil is hydrolysis, often catalyzed by amidase enzymes produced by a variety of soil microorganisms. wikipedia.org These enzymes target the carbamate linkage, breaking the ester or amide bond. For this compound, this would involve the cleavage of the N-phenyl carbamate bond.

Microbial degradation of the related compound, isopropyl-N-3-chlorophenylcarbamate (CIPC), has been shown to be carried out by various bacteria, including species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov These microorganisms are capable of utilizing the herbicide as a sole source of carbon. nih.gov The initial step in this degradation is the hydrolysis of the carbamate to yield 3-chloroaniline. nih.gov It is highly probable that a similar enzymatic hydrolysis pathway exists for this compound, leading to the formation of 2,5-dichloroaniline. Soil amidase activity has been demonstrated for other carbamate pesticides like carbaryl (B1668338), indicating the broad substrate specificity of these enzymes.

The general reaction for the enzymatic hydrolysis of this compound can be depicted as:

This compound + H₂O → 2,5-Dichloroaniline + Isopropanol + CO₂

Mineralization Studies in Soil and Aqueous Systems

Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. Studies on other herbicides like atrazine (B1667683) and glyphosate (B1671968) have shown that mineralization in soil is a microbially-driven process, influenced by factors such as soil type, organic matter content, and the presence of other agrochemicals. highplainsnotill.comresearchgate.net For phenylcarbamate herbicides, mineralization follows the initial hydrolysis step.

While specific mineralization data for this compound are not available, the process would involve the further degradation of the primary hydrolysis product, 2,5-dichloroaniline. Microbial consortia are often more effective at complete mineralization than single strains. researchgate.net The rate of mineralization can be affected by the addition of other substances; for instance, the presence of glyphosate has been observed to stimulate the mineralization of atrazine. researchgate.net The persistence of carbamate herbicides in soil is generally considered to be low due to rapid microbial degradation. ucanr.edu

Formation of Key Microbial Metabolites (e.g., Dichloroanilines)

The primary microbial metabolites of phenylcarbamate herbicides are the corresponding anilines formed through enzymatic hydrolysis. In the case of this compound, the key metabolite would be 2,5-dichloroaniline. wikipedia.org The formation of 3-chloroaniline from the microbial degradation of CIPC is a well-documented example. nih.gov

Hydrolytic Degradation in Aqueous Environments

In addition to microbial degradation, this compound can undergo chemical hydrolysis in aqueous environments. The rate and products of this degradation are influenced by the pH of the water.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The hydrolysis of carbamate pesticides is known to be pH-dependent. researchgate.net Generally, carbamates are more stable under acidic to neutral conditions and their hydrolysis is accelerated under alkaline conditions. The hydrolysis of other carbamates has been shown to be influenced by the presence of clay minerals, which can catalyze the reaction. nih.gov For instance, montmorillonite (B579905) clay has been found to enhance the hydrolysis of some carbamates while inhibiting the hydrolysis of others, likely due to adsorption effects. nih.gov

While specific kinetic data for this compound is not available, it is expected to follow this general trend of increased hydrolysis rates at higher pH values.

Identification of Hydrolysis Products

The primary products of the hydrolytic degradation of this compound in aqueous environments are expected to be the same as those from enzymatic hydrolysis: 2,5-dichloroaniline, isopropanol, and carbon dioxide. The stability of these products will determine the subsequent environmental fate of the compound in aquatic systems.

Environmental Partitioning and Mobility Studies

The environmental mobility of a pesticide, which determines its potential to contaminate soil, surface water, and groundwater, is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). mdpi.com Herbicides with higher water solubility and lower soil adsorption tend to be more mobile. mdpi.com

Specific studies on the environmental partitioning and mobility of this compound are lacking. However, the mobility of phenylcarbamate herbicides is generally considered to be limited due to their relatively low water solubility and tendency to adsorb to soil organic matter. ucanr.edu The lateral movement of carbamates like IPC and CIPC in soil has been observed to be less than that of thiocarbamate herbicides. ucanr.edu The lipophilicity of a herbicide, often indicated by its log Kow, can be correlated with its interaction with cell membranes and its potential for cellular absorption. nih.gov

The following table summarizes the key degradation processes and products for this compound based on inferences from related compounds.

| Degradation Process | Key Factors | Primary Products | References |

| Enzymatic Hydrolysis | Soil microorganisms, Amidase enzymes | 2,5-Dichloroaniline, Isopropanol, CO₂ | wikipedia.orgnih.gov |

| Mineralization | Microbial activity, Soil conditions | CO₂, H₂O, Chloride ions | highplainsnotill.comresearchgate.netresearchgate.netucanr.edu |

| Hydrolytic Degradation | pH (faster at higher pH), Clay minerals | 2,5-Dichloroaniline, Isopropanol, CO₂ | researchgate.netnih.gov |

Soil Adsorption and Desorption Dynamics

The mobility and bioavailability of this compound in the soil environment are largely controlled by adsorption and desorption processes. These dynamics determine whether the compound remains bound to soil particles, is taken up by plants, degrades, or leaches into groundwater.

Adsorption refers to the binding of the chemical to the surface of soil particles, primarily to organic matter and clay minerals. researchgate.net The strength of this binding is a critical factor; strong adsorption can decrease the pesticide's immediate bioavailability and mobility, but may also lead to its long-term persistence. Desorption is the reverse process, where the bound chemical is released back into the soil solution. The balance between these two processes influences the compound's concentration in the soil water and, consequently, its potential for transport and degradation.

The behavior of carbamate pesticides in soil is often described using the Freundlich adsorption isotherm, which is suitable for heterogeneous surfaces like soil. nih.govpjoes.com The key parameters in this model are the Freundlich adsorption coefficient (Kf) and the exponent (1/n), which indicates the non-linearity of the adsorption. A higher Kf value signifies stronger adsorption.

Key factors influencing the soil adsorption and desorption of carbamate herbicides include:

Soil Organic Matter (OM): This is often the most critical factor. pjoes.comresearchgate.net The high surface area and diverse functional groups of organic matter provide numerous sites for pesticide binding. Studies on carbamates like carbendazim (B180503) have shown a direct correlation between organic matter content and adsorption capacity. nih.govsemanticscholar.org

Clay Content and Type: Clay minerals contribute to adsorption due to their charged surfaces and large surface area. The type of clay mineral can also play a role in the retention of polar carbamate pesticides. researchgate.net

Soil pH: The pH of the soil can affect the surface charge of soil colloids and the chemical form of the pesticide, thereby influencing adsorption. researchgate.net

Desorption studies often reveal hysteresis, a phenomenon where the pesticide is more strongly retained by the soil than predicted by the adsorption isotherm. nih.gov This indicates that a fraction of the adsorbed pesticide may become resistant to desorption, potentially leading to the formation of bound residues.

Due to the lack of specific data for this compound, the following table presents research findings for the related carbamate fungicide, Carbendazim, illustrating how soil properties affect its adsorption.

Interactive Data Table: Freundlich Adsorption Coefficients for Carbendazim in Various Agricultural Soils

| Soil Type | Organic Matter Content (%) | Cation Exchange Capacity (cmol/kg) | Freundlich Adsorption Coefficient (Kfads) | Reference |

| Soil A | 1.5 | 10.2 | 1.46 | nih.gov |

| Soil B | 2.8 | 15.5 | 5.78 | nih.gov |

| Soil C | 4.5 | 22.1 | 19.53 | nih.gov |

| Loamy Sand | 1.2 | Not Specified | 5.23 | pjoes.com |

| Loess | 1.8 | Not Specified | 10.45 | pjoes.com |

| Loamy | 2.5 | Not Specified | 17.87 | pjoes.com |

Volatilization from Environmental Matrices

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to move from soil or water surfaces into the atmosphere. This pathway can be a significant route of dissipation for some pesticides, contributing to their atmospheric transport and deposition in other areas. usda.gov

The potential for a chemical to volatilize is primarily governed by its physicochemical properties, namely its vapor pressure and its Henry's Law constant (H). usda.govresearchgate.net

Vapor Pressure: This is a measure of a substance's tendency to evaporate. A higher vapor pressure indicates a greater likelihood of volatilization from dry surfaces.

Henry's Law Constant (H): This constant describes the partitioning of a chemical between water and air at equilibrium. A high Henry's Law constant suggests a greater tendency for the chemical to move from water into the air. Chemicals with H values less than 10-7 atm·m³/mol are generally considered to have a low potential for volatilization from water. epa.gov

Environmental conditions also play a crucial role in the rate of volatilization. Increased temperature, higher wind speed, and greater soil moisture (which can displace the pesticide from soil binding sites and move it to the surface via evaporation) can all enhance the rate of volatilization. usda.gov

For carbamate pesticides, volatilization potential varies. For example, the related compound Propham (B1679637) has a relatively low estimated Henry's Law constant of 1.8 x 10-7 atm·m³/mol, suggesting that volatilization from water and moist soil surfaces is not expected to be a major environmental fate process.

Data Table: Physicochemical Properties Related to Volatilization for Propham

| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm·m³/mol) | Volatilization Potential from Water/Moist Soil |

| Propham | 1.4 x 10-4 | 1.8 x 10-7 | Low |

Note: This data is for the related compound Propham and is intended to be illustrative of the properties influencing volatilization for a carbamate herbicide. Specific data for this compound is not available in the reviewed literature.

Biotransformation and Metabolic Pathways in Biological Systems Non Human Focus

Plant Metabolism of Phenylcarbamates

The metabolic fate of phenylcarbamates like Isopropyl N-(2,5-dichlorophenyl)carbamate in plants involves a sequence of absorption, movement within the plant, and biochemical transformation aimed at detoxification.

Absorption, Translocation, and Distribution in Plant Tissues

Herbicides are primarily absorbed by plants through their roots from the soil or through their foliage upon direct application. researchgate.net For soil-applied carbamates, absorption occurs as roots grow and intercept herbicide molecules, or as the chemical moves with soil water towards the roots (mass flow). lsuagcenter.com Once absorbed by the roots, which lack a protective cuticle, the compound can enter the plant's vascular system. lsuagcenter.com

Movement, or translocation, within the plant typically follows one of two major pathways: the apoplastic pathway (via the xylem) or the symplastic pathway (via the phloem). unl.edu Water and nutrients are transported from the roots to the shoots through the xylem, and herbicides absorbed by the roots often travel this route. unl.edu Conversely, sugars and other organic molecules move from photosynthetically active leaves (sources) to areas of growth like meristems (sinks) via the phloem. unl.edu The specific pathway utilized by a herbicide influences where it accumulates and exerts its effect. While detailed translocation studies for this compound are not available, related compounds have shown the ability to be absorbed and moved within plant tissues. researchgate.netusda.gov

Major Metabolic Routes (e.g., Arylhydroxylation, Conjugation, Hydrolytic Breakdown)

Plants employ a multi-phase detoxification system to metabolize foreign compounds (xenobiotics) like herbicides. The primary metabolic routes for phenylcarbamates are believed to involve hydrolysis, hydroxylation, and conjugation.

Hydrolytic Breakdown: This process involves the cleavage of the carbamate's ester or amide bond. However, studies on the related compound propham (B1679637) (isopropyl N-phenylcarbamate) have indicated an apparent lack of widespread hydrolytic enzyme activity in many plant species, suggesting this may not be a universal or primary detoxification route in plants for this class of herbicides.

Arylhydroxylation: A more common initial step (Phase I metabolism) for aromatic compounds in plants is the introduction of a hydroxyl (-OH) group onto the phenyl ring. This reaction is typically catalyzed by cytochrome P-450 monooxygenases. For this compound, this would result in a hydroxylated dichlorophenyl derivative. This process increases the molecule's reactivity and prepares it for subsequent reactions. nih.gov

Conjugation: Following hydroxylation, the metabolite undergoes Phase II metabolism, where it is conjugated with endogenous molecules like glucose or amino acids. nih.gov This process, often involving glycosyltransferases, attaches a sugar moiety to the hydroxylated herbicide, significantly increasing its water solubility and reducing its toxicity. nih.gov These conjugated products can then be sequestered in vacuoles or incorporated into cell wall components (Phase III metabolism), effectively removing them from biological activity.

Characterization of Plant Metabolites (e.g., Hydroxylated Derivatives, Conjugated Products)

Based on the established metabolic pathways for xenobiotics in plants, the primary metabolites of this compound are expected to be hydroxylated and conjugated derivatives. For instance, the metabolism of the herbicide diclofenac (B195802) in barley results in the formation of 4'-hydroxy-diclofenac, which is then conjugated to a glucopyranoside. nih.gov Similarly, the herbicide 2,4-D is known to form O-glucosides of its hydroxylated derivatives in bean and soybean plants. nih.gov Therefore, the anticipated metabolites for this compound would include hydroxylated forms of the dichlorophenyl ring, which are subsequently converted into glucose conjugates for storage and detoxification.

Microbial Metabolism in Specific Biological Models

Microorganisms in soil and water are crucial for the environmental degradation of phenylcarbamate herbicides. They possess diverse enzymatic systems capable of breaking down these complex molecules.

Catabolic Pathways and Enzyme Systems

The initial and most critical step in the microbial breakdown of phenylcarbamates is the hydrolysis of the carbamate (B1207046) linkage. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases.

This enzymatic cleavage breaks the molecule into three primary components: an alcohol (isopropyl alcohol), carbon dioxide, and an aniline (B41778) derivative (2,5-dichloroaniline). google.comgoogle.com Numerous bacterial species have been identified that can perform this initial degradation step for related compounds.

| Bacterial Genus | Enzyme Class Implicated | Related Compound Degraded |

| Pseudomonas | Carbamate Hydrolase / Esterase | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) |

| Arthrobacter | Carbamate Hydrolase / Esterase | Phenylcarbamates |

| Achromobacter | Carbamate Hydrolase / Esterase | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) |

| Flavobacterium | Carbamate Hydrolase / Esterase | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) |

| Agrobacterium | Carbamate Hydrolase / Esterase | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) |

| Micrococcus | Carbamate Hydrolase / Esterase | 2,4-dichlorophenol (B122985) |

Following the initial hydrolysis, the resulting 2,5-dichloroaniline (B50420) undergoes further degradation. The catabolism of chlorinated aromatic compounds by bacteria is well-documented. Typically, the pathway involves dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to the formation of a dichlorocatechol. nih.govresearchgate.net The ring is then cleaved by other dioxygenases, and subsequent enzymatic steps funnel the breakdown products into central metabolic pathways like the Krebs cycle. nih.govresearchgate.net

Metabolite Identification in Microbial Cultures

The primary metabolites identified from the microbial degradation of phenylcarbamates confirm the hydrolytic pathway. In studies with Isopropyl N-(3-chlorophenyl)carbamate (CIPC), the key metabolite detected is 3-chloroaniline (B41212). By direct analogy, the microbial metabolism of this compound is expected to yield 2,5-dichloroaniline .

Further degradation of the dichlorinated ring structure has been studied for related compounds. For example, 1,3-dichlorobenzene (B1664543) is metabolized by Alcaligenes sp. to 3,5-dichlorocatechol, which is then cleaved. nih.gov Similarly, bacteria capable of degrading 2,4-dichlorophenol also produce dichlorocatechol intermediates. researchgate.netresearchgate.net Therefore, the microbial culture metabolites of this compound would include the initial hydrolysis products and subsequent intermediates from the breakdown of the aromatic ring.

Structure Activity Relationship Sar Studies of Isopropyl N 2,5 Dichlorophenyl Carbamate and Analogs

Influence of Isopropyl Moiety on Biological Activity and Environmental Fate

The isopropyl group in N-phenylcarbamates, such as Isopropyl N-phenylcarbamate (IPC or Propham), plays a significant role in the molecule's herbicidal action and its behavior in the environment. britannica.com The size, shape, and lipophilicity of this alcohol moiety are critical for its interaction with the biological target in plants. Phenylcarbamate herbicides are known to interfere with cell division by disrupting microtubule organization. researchgate.net The steric bulk of the isopropyl group is believed to contribute to the specific binding interactions within the target protein complex, which studies suggest involves microtubule organizing centers (MTOCs) rather than direct binding to tubulin itself. researchgate.net

The effectiveness of IPC can be highly variable and is strongly influenced by environmental conditions, indicating that its physical properties, governed in part by the isopropyl group, are crucial for its activity. cambridge.org From an environmental fate perspective, the isopropyl moiety influences the compound's physicochemical properties, such as its soil sorption coefficient (Koc). For instance, the related compound Propham (B1679637) (Isopropyl N-phenylcarbamate) has Koc values that suggest it has very high mobility in soil. nih.gov Altering the alkyl substituent (e.g., from isopropyl to methyl or tert-butyl) would change the molecule's hydrophobicity and size, thereby affecting its soil mobility, volatility, and susceptibility to microbial degradation.

Role of Dichlorophenyl Substitution Pattern (2,5- vs. 3,4- vs. 3,5-dichlorophenyl) on Activity and Metabolism

The position of the two chlorine atoms on the phenyl ring is a critical determinant of both the herbicidal activity and the metabolic fate of the molecule. The electronic and steric properties conferred by the substitution pattern dictate how the molecule fits into the active site of its target protein and how it is recognized by metabolic enzymes.

Metabolism is also highly dependent on the substitution pattern. The primary routes of metabolism for phenylcarbamates involve hydrolysis of the carbamate (B1207046) linkage and oxidation (hydroxylation) of the aromatic ring. who.int The positions of the chlorine atoms direct where this hydroxylation can occur. A 2,5-dichloro pattern, for instance, leaves positions 3, 4, and 6 open to enzymatic attack, whereas a 3,5-dichloro pattern presents a different set of available sites. This regioselectivity in metabolism can produce metabolites with different toxicities and persistence in the environment. nih.gov

| Substitution Pattern | Potential Influence on Activity | Potential Influence on Metabolism |

|---|---|---|

| 2,5-dichloro | Asymmetric pattern affects dipole moment and steric profile, influencing binding orientation. | Directs enzymatic hydroxylation to positions 3, 4, or 6 of the phenyl ring. |

| 3,4-dichloro | Common pattern in herbicides; affects electronic distribution differently than 2,5- or 3,5- patterns. | Directs enzymatic hydroxylation to positions 2, 5, or 6, potentially leading to different metabolic pathways. |

| 3,5-dichloro | Symmetric pattern may favor specific π-π stacking or hydrophobic interactions in the target's binding pocket. nih.gov | Directs enzymatic hydroxylation primarily to positions 2, 4, or 6, potentially altering the rate and products of degradation. |

Contribution of Carbamate Linkage to Molecular Interactions and Stability

The carbamate group (-NH-C(O)-O-) is a cornerstone of the molecule's function, acting as a stable and versatile linker that facilitates crucial molecular interactions. nih.gov Structurally, it is a hybrid of an amide and an ester, which provides significant resonance stabilization. nih.gov This chemical feature makes the carbamate linkage relatively stable and less prone to rapid hydrolysis under neutral environmental conditions compared to simple esters. who.intnih.gov

A key feature of the carbamate group is its ability to participate in hydrogen bonding. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). nih.govnsf.gov This dual capacity is essential for its interaction with biological targets, such as amino acid residues in an enzyme's active site, and for its environmental behavior. nih.govnih.gov For instance, the carbamate moiety's ability to form hydrogen bonds is a primary mechanism for its adsorption to soil minerals like silica (B1680970), which influences its mobility and persistence in soil. nsf.gov The specific orientation of these groups can be stabilized by hydrogen bonding, which can be a critical factor in achieving the correct conformation for biological activity. nd.edu

| Feature of Carbamate Linkage | Contribution to Molecular Properties | Significance |

|---|---|---|

| Resonance Stabilization | Confers chemical and proteolytic stability. nih.gov | Ensures the molecule persists long enough to exert its biological effect. |

| Hydrogen Bond Donor (N-H) | Forms hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) in target proteins or environmental surfaces. nsf.gov | Crucial for specific binding to the biological target and for soil sorption. |

| Hydrogen Bond Acceptor (C=O) | Forms hydrogen bonds with hydrogen atoms from -OH or -NH groups in the binding site. nih.govnd.edu | Contributes to the strength and specificity of ligand-target interactions. |

| Dipole Moment | Creates a semi-polar character, influencing solubility and membrane permeability. nih.gov | Affects the compound's transport within the plant and its environmental partitioning. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity or environmental properties. ecetoc.org These models are invaluable for predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental studies. researchgate.netnih.govwhiterose.ac.uk

The foundation of a QSAR model is the selection of appropriate molecular descriptors—numerical values that represent specific physicochemical or structural properties of a molecule. ecetoc.org For phenylcarbamates, these descriptors can be grouped into several categories:

Electronic Descriptors : These describe the electron distribution in the molecule. They are often calculated using computational methods like Density Functional Theory (DFT) and include properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov These are critical for predicting chemical reactivity. ecetoc.org

Hydrophobicity Descriptors : The most common descriptor is the octanol-water partition coefficient (LogP or Kow), which indicates how a chemical distributes between fatty and aqueous environments. It is a key predictor of bioaccumulation and soil sorption. jetjournal.us

Steric/Topological Descriptors : These relate to the size and shape of the molecule, such as molecular weight, surface area, and volume. They are important for understanding how a molecule fits into a biological receptor site. nih.gov

Hydrogen Bonding Descriptors : These quantify the potential for hydrogen bonding, such as the number of hydrogen bond donors and acceptors, which is crucial for molecular interactions. jetjournal.usnih.gov

Once descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the property of interest (e.g., herbicidal activity, toxicity, or soil sorption coefficient). jetjournal.us

QSAR models are particularly useful for predicting the environmental fate of herbicides. ecetoc.org A key parameter is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the tendency of a chemical to bind to the organic matter in soil. A high Koc value indicates strong binding and low mobility, while a low Koc suggests the chemical is more likely to leach into groundwater. nih.gov

Studies have shown that QSAR models can successfully predict the Koc of various organic chemicals, including pesticides. jetjournal.usnih.gov For neutral compounds like Isopropyl N-(2,5-dichlorophenyl)carbamate, descriptors related to hydrophobicity (LogP) are often the most significant predictors. nih.gov However, more complex models incorporating electronic and steric descriptors can improve prediction accuracy. jetjournal.usnih.gov For example, a model might show that as the LogP and molecular weight of a carbamate increase, its predicted Koc value also increases, indicating stronger sorption to soil. researchgate.net The development of reliable QSAR models supports environmental risk assessment by providing crucial data on a compound's likely mobility and persistence. jetjournal.us

Molecular Docking and Computational Chemistry for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govmdpi.com This method allows researchers to visualize the interactions between the ligand (the herbicide) and the active site of its target at an atomic level. mdpi.com

For phenylcarbamate herbicides, the biological target is associated with the disruption of microtubules, which are essential for cell division. nih.gov While the precise binding site is complex, studies suggest that these herbicides may act on MTOCs or other proteins involved in microtubule assembly. researchgate.net Molecular docking simulations can be used to place this compound into a homology model of a putative target protein.

The simulation would likely reveal key interactions stabilizing the complex:

Hydrogen Bonds : The N-H and C=O groups of the carbamate linkage would be prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., asparagine, serine, threonine) in the binding pocket. nih.govnih.gov

Hydrophobic and van der Waals Interactions : The dichlorophenyl ring and the isopropyl group would likely engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, phenylalanine). nih.gov

π-π Stacking : The aromatic dichlorophenyl ring could form a π-π stacking interaction with the aromatic side chain of residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By calculating a binding affinity score, these models can compare how different analogs (e.g., with 3,4- or 3,5-dichloro substitutions) might bind to the target, providing a theoretical basis for observed differences in herbicidal activity. rsc.org Furthermore, molecular dynamics (MD) simulations can be run to assess the stability of the docked ligand-protein complex over time, offering a more dynamic view of the binding event. nih.govnih.gov

Advanced Analytical Methodologies for Research on Isopropyl N 2,5 Dichlorophenyl Carbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methodologies for carbamate (B1207046) pesticides, enabling the separation of target analytes from matrix interferences. The choice of technique is often dictated by the physicochemical properties of the analyte, such as its thermal stability and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamates, including Isopropyl N-(2,5-dichlorophenyl)carbamate, due to its applicability to thermally labile and polar compounds. acs.org

Detection Modes:

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method. The analysis of carbamates in soil, for instance, can be performed using HPLC with UV detection. nih.govresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS or MS/MS provides superior sensitivity and selectivity, which is crucial for trace residue analysis and confirmation. unito.it Electrospray ionization (ESI) is a common interface. epa.gov The use of a triple-quadrupole mass spectrometer allows for operation in multiple reaction monitoring (MRM) mode, which offers excellent quantification and confirmation of carbamate residues. nih.govnih.gov This combination is powerful for detecting residues in complex samples like milk, fruits, and vegetables. nih.govnih.gov

The table below summarizes typical parameters for HPLC analysis of carbamate pesticides.

| Parameter | Typical Conditions and Components | Reference |

|---|---|---|

| Column | Reversed-phase columns, such as C18, are commonly used. | unito.itepa.gov |

| Mobile Phase | Gradient elution with mixtures of methanol (B129727), acetonitrile, and aqueous solutions (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). | epa.govnih.gov |

| Detection | Diode Array Detector (DAD), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) with ESI source in positive ion mode. | epa.govnih.govnih.gov |

| Quantification | Protonated molecules [M+H]+ are often selected as quantitative ions in MS. MRM mode is used for high sensitivity and specificity in MS/MS. | epa.govnih.gov |

While many carbamates are thermally labile, Gas Chromatography (GC) can be employed, sometimes requiring derivatization to improve stability and volatility. acs.orgscispec.co.th

Detection Modes:

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive and selective for compounds containing nitrogen, making it well-suited for carbamate analysis. youngin.com It is widely used for the trace analysis of organonitrogen pesticides. youngin.com

Mass Spectrometry (MS): GC-MS provides robust confirmation of analyte identity through characteristic mass spectra. For thermally unstable carbamates, techniques like flash methylation in the injector port can be used to form more stable derivatives before analysis. scispec.co.th

Time-of-Flight Mass Spectrometry (TOF-MS): GC-TOFMS is particularly useful for rapid screening of a large number of pesticides in complex samples. Its ability to perform spectral deconvolution allows for the identification of co-eluting compounds. gcms.cz

The table below outlines common parameters for the GC analysis of carbamates.

| Parameter | Typical Conditions and Components | Reference |

|---|---|---|

| Column | Capillary columns such as HP-5ms are frequently used for good separation. | youngin.com |

| Injection | Split/splitless injection is common. Derivatization may occur in the injection port. | scispec.co.thyoungin.com |

| Detection | Nitrogen-Phosphorus Detector (NPD), Ion Trap Mass Spectrometry (ITMS), Time-of-Flight Mass Spectrometry (TOF-MS). | scispec.co.thyoungin.comgcms.cz |

| Confirmation | MS/MS provides both sensitivity and confirmation in a single injection. | scispec.co.th |

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is an excellent alternative for analyzing thermally labile compounds like carbamates, offering faster separations than HPLC without the need for derivatization required for GC. oup.comoup.com SFC can be coupled with various detectors, including NPD for selective detection and MS for confirmation. acs.orgoup.comoup.comacs.org The technique's chromatographic selectivity is a complex function of temperature, pressure, and mobile phase composition. oup.comoup.com

Many pesticides, potentially including this compound, possess chiral centers, resulting in enantiomers that may exhibit different biological activities. Chiral chromatography is essential for separating and quantifying these enantiomers. Chiral stationary phases (CSPs) derived from polysaccharide derivatives are highly effective for this purpose. researchgate.net

Notably, CSPs made by immobilizing cellulose (B213188) tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel have demonstrated excellent enantiomeric recognition capabilities for a wide range of compounds. nih.govnih.gov The 3,5-dichlorophenylcarbamate group plays a key role in the chiral recognition mechanism. mdpi.com Given the structural similarity, these types of CSPs would be highly suitable for the enantiomeric analysis of this compound. Both normal-phase and reversed-phase HPLC modes can be used for separation on these columns. nih.govmdpi.com

Sample Preparation and Clean-up Strategies for Complex Matrices

Effective sample preparation is critical to remove interfering co-extractives from complex matrices, concentrate the analyte, and ensure the longevity of analytical instruments. gilson.com

Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for the cleanup and preconcentration of carbamate pesticides from soil and water samples. nih.govresearchgate.netoup.comoup.comresearchgate.net It involves passing a liquid sample through a solid sorbent (like C18), which retains the analytes. The analytes are then eluted with a small volume of an organic solvent. nih.govepa.gov Micro-solid-phase extraction (μ-SPE) is a miniaturized version that offers very high extraction efficiency and low detection limits. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method based on the partitioning of analytes between two immiscible liquid phases. nih.gov Modern variations like dispersive liquid-liquid microextraction (DLLME) have been developed, offering advantages such as speed, simplicity, low solvent consumption, and high enrichment factors. nih.govrsc.orgresearchgate.net This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates rapid extraction of the analytes into the fine droplets of the extraction solvent. nih.govresearchgate.net

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a cleanup technique that separates molecules based on their size. gilson.comshimadzu.com It is particularly effective for removing high-molecular-weight interferences such as fats, lipids, proteins, and pigments from sample extracts before analysis by GC or HPLC. gilson.comshimadzu.comnih.govoup.com This prevents contamination of the analytical system and reduces matrix interference. gilson.comshimadzu.com

The table below compares these common sample preparation techniques.

| Technique | Principle | Primary Application for Carbamate Analysis | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | Cleanup and concentration from aqueous samples (e.g., water) and soil extracts. | nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) / DLLME | Analyte partitioning between two immiscible liquid phases. | Extraction from liquid samples like juices and milk. | nih.govnih.gov |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size using a porous gel matrix. | Removal of high-molecular-weight interferences (lipids, pigments) from fatty food and tissue extracts. | gilson.comnih.gov |

Spectroscopic Characterization Methods for Metabolite and Degradation Product Identification

Identifying the structures of metabolites and degradation products is crucial for understanding the environmental fate and toxicology of this compound.

Mass Spectrometry (MS): As a detector for chromatographic systems (LC-MS, GC-MS), MS provides vital information for structural elucidation. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For carbamates, a common fragmentation route involves the neutral loss of methyl isocyanate (CH₃NCO, -57 Da), which can serve as a characteristic fragment ion. nih.gov High-resolution mass spectrometry (HRMS), such as TOF-MS, provides accurate mass measurements, allowing for the determination of elemental composition. gcms.cz Predicted mass-to-charge ratios (m/z) for this compound adducts include 248.02396 for [M+H]⁺ and 270.00590 for [M+Na]⁺. uni.lu

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including unknown impurities, metabolites, or degradation products. conicet.gov.arnih.gov After a sufficient quantity of an unknown compound is isolated, typically using semi-preparative HPLC, a suite of NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) can be performed. conicet.gov.arnih.gov These experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, enabling unambiguous structure confirmation. conicet.gov.ar

Development and Validation of Research-Specific Analytical Protocols

The development of robust and reliable analytical methods is a cornerstone of rigorous scientific investigation into chemical compounds such as this compound. A validated analytical protocol ensures that the data generated during research are accurate, precise, and reproducible. While specific validated methods for this compound are not extensively detailed in publicly available literature, protocols for the closely related and widely studied isomeric compound, Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham or CIPC), provide a strong framework for developing and validating analogous methods. The principles and techniques applied to CIPC are directly transferable to its 2,5-dichloro isomer due to their structural similarities.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly employed technique for the analysis of N-phenylcarbamates. scispace.comresearchgate.net This methodology offers a balance of selectivity, sensitivity, and accessibility for quantifying the target analyte in various matrices. A research-specific protocol for this compound would necessitate a systematic development process, followed by a thorough validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

The development phase would involve the optimization of several key chromatographic parameters to achieve adequate separation of the analyte from potential impurities or matrix components. iosrjournals.org This includes selecting an appropriate stationary phase (e.g., a C18 column), and optimizing the mobile phase composition, flow rate, and detector wavelength. For instance, a mobile phase consisting of a mixture of methanol and water is often effective for carbamate analysis. scispace.comresearchgate.net The UV detection wavelength would be selected based on the maximum absorbance of this compound to ensure optimal sensitivity.

Following the development of the analytical method, a comprehensive validation would be performed to demonstrate its suitability for its intended purpose. The validation process would assess several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This would involve analyzing blank samples and samples spiked with potential interfering substances to ensure no co-elution occurs at the retention time of this compound.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. scispace.comiosrjournals.org

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and the results are expressed as the relative standard deviation (%RSD). scispace.comiosrjournals.org

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. This is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comiosrjournals.orgnih.gov

The detailed findings from such a validation study would be compiled to provide a comprehensive picture of the method's performance. Below are illustrative data tables based on typical validation results for the related compound, Chlorpropham, which would be analogous to what would be expected for this compound.

Table 1: Linearity Data for this compound Analysis by HPLC-UV

| Concentration Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|

| 0.02 - 1.0 | > 0.990 |

| 1.0 - 10.0 | > 0.990 |

This interactive table demonstrates the expected linear relationship between the concentration of the analyte and the detector response.

Table 2: Precision of the Analytical Method

| Precision Level | Concentration (µg/mL) | Relative Standard Deviation (%RSD) |

|---|---|---|

| Repeatability (Intra-day) | 1.0 | < 1.0 |

| Intermediate Precision (Inter-day) | 1.0 | < 2.0 |

This interactive table illustrates the high degree of precision expected from a validated HPLC method.

Table 3: Accuracy (Recovery) Data

| Spiked Concentration (µg/g) | Mean Recovery (%) | %RSD |

|---|---|---|

| 0.4 | 97.0 | 2.14 |

| 4.0 | 95.5 | 2.50 |

| 40.0 | 90.7 | 3.01 |

This interactive table shows the expected accuracy of the method in recovering the analyte from a sample matrix. Data is analogous to that from a study on a related compound. nih.gov

Table 4: Detection and Quantitation Limits

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.01 |

| Limit of Quantitation (LOQ) | 0.04 |

This interactive table presents the sensitivity of the analytical method. Data is analogous to that from studies on a related compound. scispace.comiosrjournals.orgnih.gov

Emerging Research Directions and Future Perspectives

Integrated Multi-Omics Approaches to Elucidate Biological Responses

The response of biological systems to chemical exposure is a complex interplay of molecular events. Future research will increasingly rely on integrated multi-omics approaches to deconstruct the effects of Isopropyl N-(2,5-dichlorophenyl)carbamate. By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can create a detailed snapshot of cellular responses. nih.govmdpi.com Environmental metabolomics, in particular, reveals how organisms interact with their environment by analyzing the complete set of metabolites, which is closely linked to the cellular phenotype. nih.gov

Such approaches can identify subtle shifts in gene expression (transcriptomics), changes in protein profiles (proteomics), and alterations in metabolic pathways (metabolomics) following exposure. researchgate.net For instance, metabolomics has been effectively used to detect metabolic changes in plants exposed to various pesticides, offering insights into phytotoxicity. nih.gov Integrating these datasets can reveal novel biomarkers of exposure, elucidate mechanisms of toxicity, and map the comprehensive biological pathways affected by this specific carbamate (B1207046). mdpi.com

Table 1: Application of Multi-Omics in Carbamate Research

| Omics Field | Objective | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | Analyze the complete set of RNA transcripts. | Identify genes and pathways (e.g., stress response, detoxification) whose expression is altered upon exposure. |

| Proteomics | Study the entire complement of proteins. | Reveal changes in the abundance of key enzymes and structural proteins involved in the toxic response or degradation of the compound. |

| Metabolomics | Quantify small molecules and metabolites. | Uncover disruptions in metabolic pathways (e.g., energy metabolism, amino acid synthesis) and identify breakdown products of the carbamate. nih.gov |

| Integrated Analysis | Combine data from all "omics" layers. | Construct comprehensive models of the compound's mechanism of action and its impact on organismal health and environmental interaction. mdpi.com |

Advanced Materials for Environmental Remediation and Sensing

The persistence of carbamate pesticides in the environment necessitates the development of effective strategies for their removal and detection. researchgate.net Research is rapidly advancing in the use of novel materials for both environmental remediation and highly sensitive sensing of these compounds.

For remediation, advanced adsorbent materials are a key focus. Carbon-based materials, such as activated carbon, biochar, carbon nanotubes, and graphene, are highly effective due to their large surface area and porous structures. nih.govirma-international.org Beyond carbon, hybrid materials like chitosan-zeolite composites are being engineered for enhanced adsorption capacity. nih.gov Another promising avenue is photocatalytic degradation, where nanocomposites (e.g., ZnO/SnO2) use light to break down carbamates into less harmful substances. researchgate.net

For sensing, nanomaterials are being integrated into biosensors to create rapid, low-cost, and field-deployable detection methods. nih.gov These include:

Electrochemical Sensors: Nanocomposite-based enzyme-less sensors offer a stable and sensitive alternative to traditional biosensors for detecting carbamates. researchgate.net

Optical Sensors: Quantum dots (QDs) and metallic nanoparticles are used in fluorescence and colorimetric assays that can detect pesticides at very low concentrations. acs.orgnih.gov Paper-based sensors incorporating QDs have been developed for the visual detection of carbamates in food samples, providing a rapid and user-friendly option. nih.govepa.gov

Table 2: Advanced Materials in Carbamate Remediation and Sensing

| Application | Material Class | Examples | Mechanism of Action |

|---|---|---|---|

| Remediation | Carbonaceous Materials | Activated Carbon, Graphene, Biochar | High-efficiency adsorption of pesticide molecules onto the material's surface. irma-international.orgresearchgate.net |

| Hybrid Materials | Chitosan-Zeolite Composites | Enhanced physicochemical adsorption of contaminants. nih.gov | |

| Photocatalysts | ZnO/SnO2 Nanocomposites | Degradation of pesticides into benign byproducts via light-activated chemical reactions. researchgate.net | |

| Sensing | Nanocomposites | Graphene, Metal Carbides | Enzyme-less electrochemical detection based on interactions with the pesticide molecule. researchgate.net |

| Quantum Dots (QDs) | Cadmium Telluride (CdTe) QDs | "Turn-off-on" fluorescence signaling in the presence of the target carbamate. nih.gov | |

| Metallic Nanoparticles | Gold Nanoparticles (AuNPs) | Colorimetric changes indicating the presence of the pesticide. acs.org |

Rational Design of Next-Generation Carbamate Analogs based on SAR Insights

The principles of rational drug and pesticide design are being applied to create novel carbamate analogs with improved properties. acs.org This process relies heavily on understanding the Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological activity. nih.gov For insecticidal carbamates, activity is driven by structural complementarity to the active site of the target enzyme, acetylcholinesterase (AChE). nih.gov

Future research on this compound will involve systematically modifying its core structure to explore the SAR and develop next-generation compounds. Key areas for modification include: